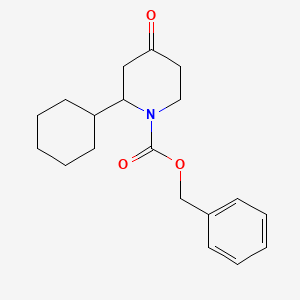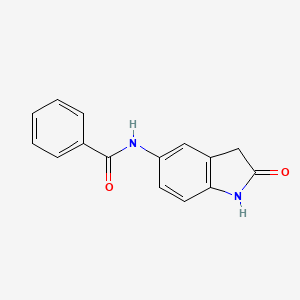![molecular formula C16H14N4S B8743171 2,2'-[Thiobis(methylene)]bis-1H-benzimidazole CAS No. 33007-61-3](/img/structure/B8743171.png)
2,2'-[Thiobis(methylene)]bis-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is a heterocyclic compound with the molecular formula C₁₆H₁₄N₄S. It is composed of two benzimidazole units connected by a thiobis(methylene) linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole typically involves the reaction of 2,2’-thiobis(ethylamine) with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-(Thiobis(methylene))bis-1H-benzimidazole .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Thiobis(methylene))bis-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups into the benzimidazole rings .
Wissenschaftliche Forschungsanwendungen
2,2’-(Thiobis(methylene))bis-1H-benzimidazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to metal ions, forming stable complexes that exhibit biological activities. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[1,4-Phenylene-bis(methylene)]bis-1H-benzimidazole
- 2,2’-[(4-Nitrophenyl)methylene]bis-1H-pyrrole
- 2,2’-[(4-Chlorophenyl)methylene]bis-1H-pyrrole
- 2,2’-(1,3-Phenylene)bis-1H-benzimidazole-5-carboxylic acid
- 2,2’-(2-Butyne-1,4-diylbisthio)bis-1H-benzimidazole
Uniqueness
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is unique due to its thiobis(methylene) linker, which imparts distinct chemical and biological properties. This linker allows for the formation of stable metal complexes and enhances the compound’s reactivity in various chemical reactions. Additionally, the presence of two benzimidazole units provides multiple sites for functionalization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
33007-61-3 |
|---|---|
Molekularformel |
C16H14N4S |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N4S/c1-2-6-12-11(5-1)17-15(18-12)9-21-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
PLROPLMRAPJFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Piperidin-4-yl)amino]benzonitrile](/img/structure/B8743118.png)

![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-4,5,6,7-tetrachloro-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8743127.png)

![2-iso-Propylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8743140.png)






